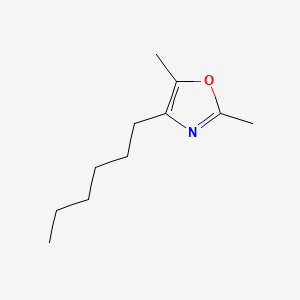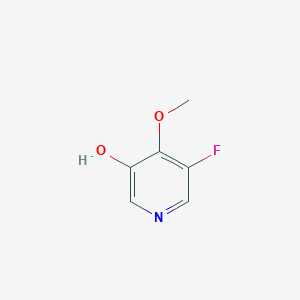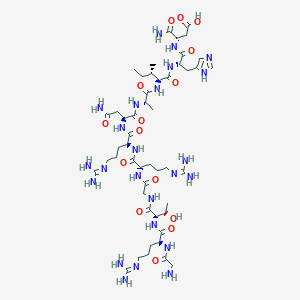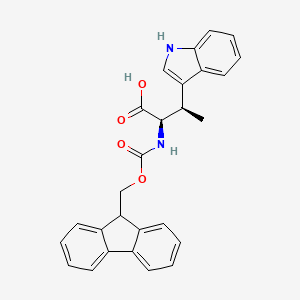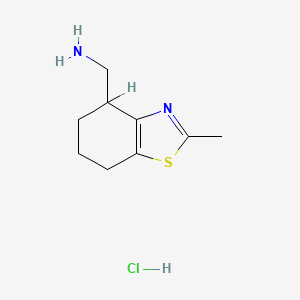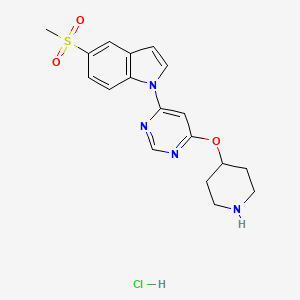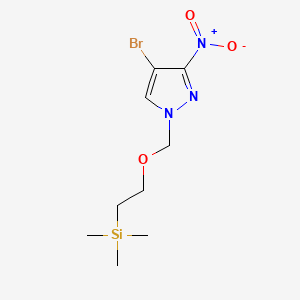![molecular formula C16H13NO3S B15364199 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15364199.png)
5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring. This particular compound features a methylsulfonyl group attached to the phenyl ring, which significantly influences its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde typically involves multiple steps One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carboxylic acid.
Reduction: 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-ol or 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-amine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules
Biology: Biologically, 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde exhibits antimicrobial and anti-inflammatory properties. It has been studied for its potential use in treating infections and inflammatory conditions.
Medicine: In medicine, this compound is investigated for its anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable in various chemical processes.
Mechanism of Action
The mechanism by which 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde exerts its effects involves interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing cellular pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls, while its anti-inflammatory effects could be due to the inhibition of inflammatory cytokines.
Comparison with Similar Compounds
Indole-3-carbaldehyde: Lacks the methylsulfonyl group, resulting in different reactivity and biological activity.
4-(Methylsulfonyl)phenyl-1H-indole: Similar structure but different position of the methylsulfonyl group.
5-(Methylsulfonyl)phenyl-1H-indole-2-carbaldehyde: Different position of the aldehyde group.
Uniqueness: 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde stands out due to its specific arrangement of functional groups, which influences its chemical behavior and biological activity. Its unique structure allows for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C16H13NO3S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
5-(4-methylsulfonylphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H13NO3S/c1-21(19,20)14-5-2-11(3-6-14)12-4-7-16-15(8-12)13(10-18)9-17-16/h2-10,17H,1H3 |
InChI Key |
HAYXGDKKULZJRW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


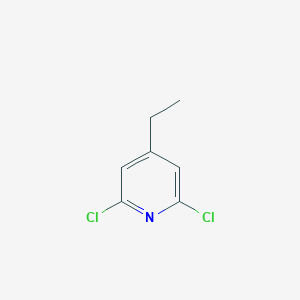

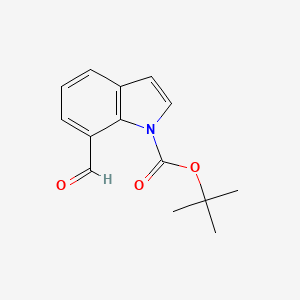

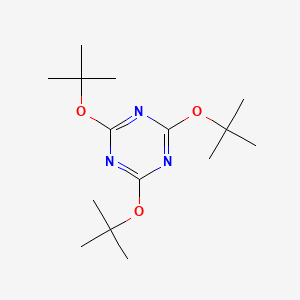
![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid](/img/structure/B15364143.png)
